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Compound of Interest

Compound Name: Cuevaene A

Cat. No.: B15563212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Cuevaene A biosynthetic gene

cluster (BGC), a unique type I polyketide synthase (PKS) system discovered in Streptomyces

sp. LZ35. Cuevaene A and its analogs are polyketides containing a 3-hydroxybenzoic acid (3-

HBA) starter unit, a feature of significant interest for biosynthetic engineering and the

development of novel therapeutic agents. This document details the genetic organization of the

cluster, the proposed biosynthetic pathway, and the key experimental protocols used in its

characterization.

Core Data Summary
The Cuevaene A biosynthetic gene cluster from Streptomyces sp. LZ35, a strain isolated from

intertidal soil in China, spans approximately 66.5 kb and comprises 29 open reading frames

(ORFs).[1] The identification of this cluster as the producer of Cuevaene A was accomplished

through a combination of genome mining, targeted gene disruption, and comparative

metabolite profiling.[2]

Table 1: Putative Functions of Open Reading Frames in
the Cuevaene A Biosynthetic Gene Cluster
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Gene Putative Function

cuv1 Type I polyketide synthase

cuv2 Acyl-CoA dehydrogenase

cuv3 Enoyl-CoA hydratase/isomerase

cuv4 3-hydroxyacyl-CoA dehydrogenase

cuv5 Acyl-CoA synthetase

cuv6 Thioesterase

cuv7 Acyl carrier protein (ACP)

cuv8 Ketosynthase

cuv9 Acyltransferase

cuv10 Chorismatase/3-hydroxybenzoate synthase

cuv11 Dehydratase

cuv12 Ketoreductase

cuv13 Methyltransferase

cuv14 Oxidoreductase

cuv15 Transcriptional regulator (LAL family)

cuv16 ABC transporter, ATP-binding protein

cuv17 ABC transporter, permease

cuv18
FAD-binding monooxygenase (6-hydroxylation

of 3-HBA)

cuv19 Cytochrome P450

cuv20 Transcriptional regulator (SARP family)

cuv21 Hypothetical protein

cuv22 Hypothetical protein

cuv23 Hypothetical protein
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cuv24 Hypothetical protein

cuv25 Hypothetical protein

cuv26 Hypothetical protein

cuv27 Hypothetical protein

cuv28 Hypothetical protein

cuv29 Hypothetical protein

Biosynthetic Pathway and Key Enzymatic Steps
The biosynthesis of Cuevaene A is initiated by the novel chorismatase/3-hydroxybenzoate

synthase, Cuv10. This enzyme catalyzes the conversion of chorismate, a key intermediate in

the shikimate pathway, to 3-hydroxybenzoic acid (3-HBA), which serves as the starter unit for

the polyketide chain assembly. Another crucial enzyme, Cuv18, is a monooxygenase

responsible for the subsequent 6-hydroxylation of the 3-HBA moiety.[2] The elongated

polyketide chain undergoes a series of modifications, including reductions and dehydrations,

catalyzed by the enzymatic domains of the type I PKS, followed by tailoring steps to yield the

final Cuevaene A structure.
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Proposed biosynthetic pathway of Cuevaene A.

Experimental Protocols
The characterization of the Cuevaene A biosynthetic gene cluster involved several key

experimental procedures. The following are detailed methodologies for these experiments.

Gene Disruption via PCR-Targeting
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This protocol describes the targeted inactivation of a gene within the Cuevaene A BGC in

Streptomyces sp. LZ35 to confirm its role in the biosynthesis.

Workflow:

Start: Identify Target Gene

1. PCR Amplification of
Disruption Cassette

2. Introduction of Cassette into
E. coli carrying Cosmid

3. λ-Red Mediated
Recombination

4. Intergeneric Conjugation into
Streptomyces sp. LZ35

5. Selection for Double
Crossover Mutants

6. PCR Verification of
Gene Disruption

End: Verified Mutant Strain
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Workflow for targeted gene disruption in Streptomyces.

Methodology:

Preparation of the Disruption Cassette: A disruption cassette, typically containing an

antibiotic resistance gene flanked by FLP recognition target (FRT) sites, is amplified by PCR.

The primers used for this amplification contain 39-nucleotide extensions homologous to the

regions flanking the target gene in the Streptomyces sp. LZ35 genome.

λ-Red Mediated Recombination: The PCR product is introduced into an E. coli strain (e.g.,

BW25113/pIJ790) that harbors a cosmid containing the Cuevaene A BGC and expresses

the λ-Red recombinase system. This system mediates the homologous recombination of the

disruption cassette into the cosmid, replacing the target gene.

Intergeneric Conjugation: The modified cosmid is transferred from E. coli to Streptomyces

sp. LZ35 via intergeneric conjugation.

Selection of Mutants: Exconjugants are selected on media containing the appropriate

antibiotics to identify strains that have undergone a double crossover event, resulting in the

replacement of the native gene with the disruption cassette.

Verification: The gene disruption is confirmed by PCR analysis of the genomic DNA from the

mutant strain.

Metabolite Profiling by HPLC
This protocol is for the comparative analysis of the secondary metabolite profiles of the wild-

type Streptomyces sp. LZ35 and the gene disruption mutants to identify the product of the

BGC.

Methodology:

Cultivation and Extraction: Both wild-type and mutant strains are cultivated under identical

conditions conducive to secondary metabolite production. The culture broth is then extracted

with an organic solvent, such as ethyl acetate.
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Sample Preparation: The organic extract is evaporated to dryness and redissolved in a

suitable solvent, such as methanol, for HPLC analysis.

HPLC Analysis: The samples are analyzed by high-performance liquid chromatography

(HPLC) using a C18 reverse-phase column. A typical gradient elution might be from 10%

acetonitrile in water to 100% acetonitrile over 30 minutes.

Data Analysis: The chromatograms of the wild-type and mutant strains are compared. The

absence of a peak in the mutant's chromatogram that is present in the wild-type's indicates

that the corresponding compound is a product of the disrupted gene's metabolic pathway.

In Vitro Enzyme Assay for Cuv10 (3-HBA Synthase)
This protocol details the in vitro characterization of the Cuv10 enzyme to confirm its function as

a 3-HBA synthase.

Methodology:

Cloning, Expression, and Purification: The cuv10 gene is cloned into an expression vector

and overexpressed in a suitable host, such as E. coli. The recombinant Cuv10 protein is then

purified to homogeneity.

Enzymatic Reaction: The purified Cuv10 enzyme is incubated with its substrate, chorismate,

in a suitable buffer (e.g., Tris-HCl, pH 8.0) at a controlled temperature (e.g., 30°C).

Reaction Quenching and Analysis: The reaction is stopped by the addition of an organic

solvent, such as acetonitrile. The reaction mixture is then centrifuged, and the supernatant is

analyzed by HPLC or LC-MS to detect the formation of 3-HBA.

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the reaction is carried

out with varying concentrations of chorismate, and the initial reaction velocities are

measured. The data are then fitted to the Michaelis-Menten equation.

Conclusion
The analysis of the Cuevaene A biosynthetic gene cluster in Streptomyces sp. LZ35 provides

valuable insights into the biosynthesis of 3-HBA-containing polyketides. The identification of the
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key enzymes, Cuv10 and Cuv18, and the elucidation of their roles in the pathway open up

possibilities for the engineered biosynthesis of novel Cuevaene A analogs with potentially

improved therapeutic properties. The experimental protocols detailed in this guide provide a

framework for the further investigation of this and other novel biosynthetic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15563212?utm_src=pdf-body
https://www.benchchem.com/product/b15563212?utm_src=pdf-custom-synthesis
https://www.beilstein-journals.org/bjoc/articles/10/82
https://www.beilstein-journals.org/bjoc/articles/10/82
https://pubmed.ncbi.nlm.nih.gov/23824670/
https://pubmed.ncbi.nlm.nih.gov/23824670/
https://www.benchchem.com/product/b15563212#cuevaene-a-biosynthetic-gene-cluster-analysis
https://www.benchchem.com/product/b15563212#cuevaene-a-biosynthetic-gene-cluster-analysis
https://www.benchchem.com/product/b15563212#cuevaene-a-biosynthetic-gene-cluster-analysis
https://www.benchchem.com/product/b15563212#cuevaene-a-biosynthetic-gene-cluster-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15563212?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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